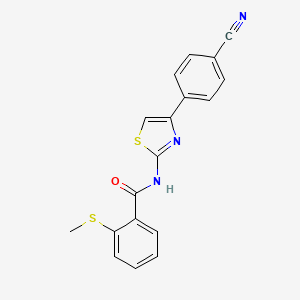
Ethyl 4-methyl-2-(3-phenoxypropanoylamino)-1,3-thiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-methyl-2-(3-phenoxypropanoylamino)-1,3-thiazole-5-carboxylate, also known as EPTC, is a selective herbicide that is widely used in agriculture to control grassy weeds in crops such as corn, soybeans, and wheat. EPTC belongs to the thiocarbamate family of herbicides and is known for its high efficacy against annual grassy weeds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Ethyl 4-methyl-2-(3-phenoxypropanoylamino)-1,3-thiazole-5-carboxylate is part of the thiazole derivatives which have been extensively studied for their chemical properties and potential applications in various fields. For instance, the transformation of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates demonstrates the compound's versatility in synthetic chemistry (Albreht et al., 2009). Moreover, the synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine illustrates the broad range of chemical reactions and potential pharmaceutical applications these thiazole derivatives can participate in (Obydennov et al., 2017).
Antimicrobial Activity
Thiazole derivatives, including compounds structurally related to ethyl 4-methyl-2-(3-phenoxypropanoylamino)-1,3-thiazole-5-carboxylate, have been explored for their antimicrobial properties. For example, the synthesis and antimicrobial evaluation of thiazolo[4,5-d]pyrimidines demonstrated significant inhibitory effects against Gram-positive bacteria and yeasts, highlighting the potential use of these derivatives in developing new antimicrobial agents (Balkan et al., 2001).
Pharmacological Investigations
The exploration of thiazole derivatives for pharmacological applications is evident in the study of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters, which were investigated for their analgesic and anti-inflammatory activities. These studies indicate the potential of thiazole derivatives in the development of new therapeutic agents (Gokulan et al., 2012).
Antiviral Research
The design, synthesis, and biological evaluation of thiazoles targeting flavivirus envelope proteins represent a significant application in the field of antiviral research. These studies showcase the potential of thiazole derivatives in addressing viral diseases, emphasizing the importance of structural modifications to enhance therapeutic indices and metabolic stability (Mayhoub et al., 2011).
Eigenschaften
IUPAC Name |
ethyl 4-methyl-2-(3-phenoxypropanoylamino)-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-3-21-15(20)14-11(2)17-16(23-14)18-13(19)9-10-22-12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWZDOTZCMWIKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CCOC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methyl-2-(3-phenoxypropanoylamino)-1,3-thiazole-5-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

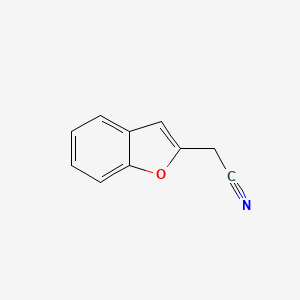
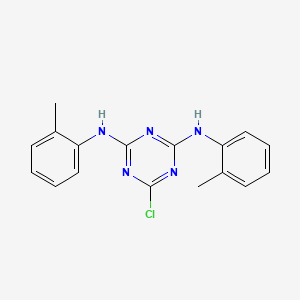
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2819980.png)
![4-(3,4-dimethoxyphenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2819982.png)


![tert-Butyl 5'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox](/img/structure/B2819986.png)
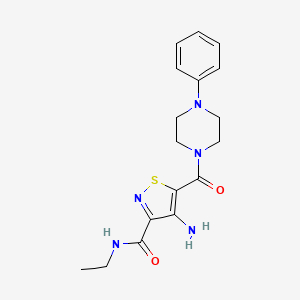
![4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B2819990.png)
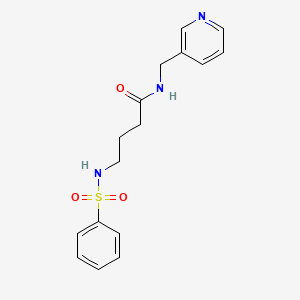
![Tert-butyl 2-azabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B2819997.png)
![3-{[4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]sulfonyl}benzoic acid](/img/structure/B2819998.png)
